molecular formula C15H19N3O4S B5400223 N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5400223
M. Wt: 337.4 g/mol
InChI Key: HEUXKZTULGXZMV-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a 5-methyl-1,2-oxazole-3-carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the diethylsulfamoyl phenyl intermediate: This step involves the reaction of 4-nitrophenylsulfonyl chloride with diethylamine to form N-(4-nitrophenyl)-N,N-diethylsulfamide.

    Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the oxazole ring: The amine intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced oxazole derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)16-15(19)14-10-11(3)22-17-14/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUXKZTULGXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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